molecular formula C21H29N3O5 B558161 Boc-L-Lys-Amc CAS No. 116883-12-6

Boc-L-Lys-Amc

Katalognummer: B558161
CAS-Nummer: 116883-12-6
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: BDIWFURAJXIIAA-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-Lys-Amc (tert-butyloxycarbonyl-N-ε-acetyl-L-lysine-7-amido-4-methylcoumarin) is a fluorogenic peptide substrate widely used in enzymology, particularly for studying histone deacetylase (HDAC) activity. Its structure features a Boc-protected α-amino group, an acetylated ε-amino group on lysine, and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore. Key properties include:

  • Molecular Formula: C₂₃H₃₁N₃O₆
  • Molecular Weight: 445.5 g/mol
  • Purity: ≥98% (HPLC)
  • UV/Vis Maxima: 211, 229, 328 nm
  • Fluorescence: Excitation/Emission at 340–360/440–460 nm
  • Storage: Stable for ≥4 years at –20°C .

The AMC group enables real-time monitoring of enzymatic cleavage via fluorescence, making this compound critical for high-throughput HDAC inhibitor screening .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Lys-Amc typically involves the following steps:

    Protection of Lysine: The lysine residue is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms the tert-butoxycarbonyl-L-lysine.

    Coupling with 7-amino-4-methylcoumarin: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of lysine are protected using tert-butoxycarbonyl chloride.

    Automated Coupling: Automated systems are used for the coupling reaction with 7-amino-4-methylcoumarin, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-L-Lys-Amc undergoes several types of chemical reactions:

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free lysine derivative.

    Hydrolysis: The amide bond between lysine and 7-amino-4-methylcoumarin can be hydrolyzed by enzymatic action, releasing the fluorescent 7-amino-4-methylcoumarin.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for deprotection.

    Hydrolysis: Enzymes such as histone deacetylases catalyze the hydrolysis of this compound.

Major Products Formed

    Deprotection: Free lysine derivative.

    Hydrolysis: 7-amino-4-methylcoumarin, which is fluorescent and can be detected using spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

Boc-L-Lys-Amc is widely used in scientific research, particularly in the following areas:

    Biochemistry: It is used as a substrate in assays to measure the activity of histone deacetylases and other enzymes.

    Molecular Biology: The compound is used in studies involving protein acetylation and deacetylation.

    Medicine: It is used in drug discovery and development, particularly in screening for histone deacetylase inhibitors.

    Industry: this compound is used in the development of diagnostic kits and biochemical assays.

Wirkmechanismus

Boc-L-Lys-Amc functions as a fluorogenic substrate. When it is hydrolyzed by enzymes such as histone deacetylases, the amide bond is cleaved, releasing 7-amino-4-methylcoumarin. This release results in fluorescence, which can be measured to determine enzyme activity. The molecular targets are the active sites of the enzymes that catalyze the hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Boc-Glu-Lys-Lys-AMC (CAS 73554-85-5)

  • Structure : Contains a glutamic acid (Glu) residue and two lysine (Lys) residues, with AMC at the C-terminus.
  • Molecular Formula : C₃₂H₄₈N₆O₉
  • Molecular Weight : 660.76 g/mol
  • Application : Used to study protein-protein interactions and protease activity.
  • Key Difference : Longer peptide chain (tripeptide vs. single lysine in Boc-L-Lys-Amc) and lack of acetyl modification on lysine. This alters substrate specificity for enzymes like trypsin or cathepsins .

Boc-Glu(OBzl)-Gly-Arg-AMC HCl (CAS 133448-22-3)

  • Structure : Tripeptide with benzyl-protected glutamic acid (Glu(OBzl)), glycine (Gly), and arginine (Arg), terminated with AMC.
  • Molecular Formula : C₃₅H₄₆ClN₇O₉
  • Molecular Weight : 764.24 g/mol
  • Application : Substrate for thrombin or plasmin due to the Arg-AMC bond.
  • Key Difference : Benzyl protection on Glu and inclusion of Arg make it specific for serine proteases, unlike this compound’s HDAC targeting .

Boc-Lys(Z)-OH (CAS 2389-45-9)

  • Structure: Lysine with Boc protection on the α-amino group and benzyloxycarbonyl (Z) on the ε-amino group.
  • Molecular Formula : C₁₉H₂₈N₂O₆
  • Molecular Weight : 380.44 g/mol
  • Application : Intermediate in solid-phase peptide synthesis (SPPS).
  • Key Difference : Lacks the AMC fluorophore, making it unsuitable for fluorescence-based assays. The Z group requires harsher deprotection conditions (e.g., H₂/Pd) compared to Boc .

Z-Lys(Boc)-OH (CAS 2389-60-8)

  • Structure: Inverse protection of lysine (Z on α-amino, Boc on ε-amino).
  • Molecular Formula : C₁₉H₂₈N₂O₆
  • Molecular Weight : 380.44 g/mol
  • Application : Used in orthogonal SPPS strategies.
  • Key Difference : Dual protection allows selective deprotection, but it lacks the acetyl-AMC moiety critical for HDAC studies .

Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9)

  • Structure: Lysine with Fmoc on α-amino and Boc on ε-amino.
  • Molecular Formula : C₂₆H₃₂N₂O₆
  • Molecular Weight : 468.55 g/mol
  • Application : Preferred in Fmoc-based SPPS due to mild deprotection (piperidine).
  • Key Difference : Fmoc’s UV sensitivity and lack of fluorogenic groups limit its use in enzymatic assays .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Protecting Groups Fluorophore Key Application
This compound C₂₃H₃₁N₃O₆ 445.5 Boc (α), Ac (ε) AMC HDAC substrate
Boc-Glu-Lys-Lys-AMC C₃₂H₄₈N₆O₉ 660.76 Boc (α) AMC Protease/protein interaction
Boc-Glu(OBzl)-Gly-Arg-AMC C₃₅H₄₆ClN₇O₉ 764.24 Boc (α), OBzl (Glu) AMC Thrombin/plasmin assays
Boc-Lys(Z)-OH C₁₉H₂₈N₂O₆ 380.44 Boc (α), Z (ε) None SPPS intermediate
Z-Lys(Boc)-OH C₁₉H₂₈N₂O₆ 380.44 Z (α), Boc (ε) None Orthogonal SPPS
Fmoc-L-Lys(Boc)-OH C₂₆H₃₂N₂O₆ 468.55 Fmoc (α), Boc (ε) None Fmoc-based SPPS

Key Research Findings

Enzymatic Specificity :

  • This compound’s acetylated lysine mimics acetylated histones, making it ideal for HDACs .
  • Boc-Glu-Lys-Lys-AMC’s longer chain enables studies on proteases with extended substrate requirements .

Fluorophore Utility :

  • AMC-containing compounds (e.g., this compound, Boc-Glu-Lys-Lys-AMC) enable real-time, high-sensitivity detection with detection limits in the nM range .

Synthetic Flexibility :

  • Compounds like Boc-Lys(Z)-OH and Fmoc-L-Lys(Boc)-OH are critical for peptide synthesis but require post-synthetic modifications for functional assays .

Stability and Solubility :

  • This compound’s crystalline form ensures long-term stability, whereas AMC-containing peptides in solution may degrade faster .
  • Solubility varies; this compound is soluble in DMSO (>10 mM), while Boc-Lys(Z)-OH prefers polar aprotic solvents like DMF .

Biologische Aktivität

Boc-L-Lys-Amc (N-[(tert-butoxycarbonyl)aminoacetyl]-L-lysine-7-amino-4-methylcoumarin) is a synthetic compound primarily utilized as a fluorogenic substrate for histone deacetylases (HDACs). This article explores its biological activity, focusing on its applications in biochemical assays, enzymatic interactions, and implications in cancer research.

This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of lysine, enhancing its stability and solubility. The 7-amido-4-methylcoumarin moiety serves as a fluorescent reporter. Upon cleavage by HDACs, the compound releases the fluorescent AMC (7-amino-4-methylcoumarin), which can be quantitatively measured to assess HDAC activity. This reaction is crucial for studying the role of HDACs in various biological processes, including gene expression regulation and apoptosis.

Applications in Research

  • Histone Deacetylase Activity Assays : this compound is extensively used to measure HDAC activity in vitro. The increase in fluorescence correlates with the enzymatic activity of HDACs, allowing researchers to quantify their function in different cellular contexts.
  • Cancer Research : Studies have demonstrated that this compound can effectively quantify HDAC activity in cancer cells, facilitating investigations into the regulatory roles of HDACs in tumorigenesis and cancer progression. For instance, it has been used to evaluate the activity of HDACs in various cancer cell lines, providing insights into their potential as therapeutic targets.
  • Comparative Studies : this compound has been compared with other fluorogenic substrates, such as Acetyl-Lys-AMC and Z-Lys-AMC, highlighting its superior specificity and reactivity towards class I and IIb HDACs. This comparison is essential for selecting appropriate substrates for specific experimental conditions.

Case Studies

  • In Vitro Evaluation of HDAC Inhibitors :
    • A study evaluated the inhibitory effects of various compounds on HDAC activity using this compound as a substrate. The results indicated that certain inhibitors significantly reduced fluorescence intensity, confirming their efficacy in inhibiting HDAC function .
    • Another investigation focused on the interaction between this compound and cysteine proteases (CTSL). The study revealed that this compound could be cleaved by CTSL in colon cancer cells, suggesting its dual role as a substrate for both HDACs and CTSL .
  • Anticancer Efficacy :
    • Research demonstrated that modifications to this compound could enhance its anticancer properties. For example, the substitution of the Boc group with Fmoc increased substrate activation significantly in malignant cells while showing minimal toxicity to normal cells .

Quantitative Data

The following table summarizes key findings from studies utilizing this compound:

Study FocusCell Line/ContextKey Findings
HDAC InhibitionVarious Cancer Cell LinesSignificant reduction in fluorescence upon treatment with HDAC inhibitors .
Cysteine Protease ActivityHCT116 Colon Cancer CellsCleavage by CTSL confirmed specificity; minimal cytotoxicity observed .
Anticancer SelectivityHCT116 vs. CCD841-CoNEnhanced selectivity against cancer cells with modified substrates .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are optimal for characterizing Boc-L-Lys-Amc purity and structural integrity?

  • Methodological Answer : Use HPLC with UV detection (λ = 340–360 nm for AMC release) to assess purity, coupled with NMR (¹H/¹³C) for verifying the Boc-protected amine and lysine side-chain conformation. Mass spectrometry (ESI-MS) confirms molecular weight. For quantification, calibrate fluorescence assays (ex/em: 380/460 nm) against standardized AMC curves. Always include triplicate runs and negative controls (e.g., substrate-only samples) to exclude autohydrolysis artifacts .

Q. How does this compound function as a fluorogenic substrate in protease activity assays?

  • Methodological Answer : The AMC (7-amino-4-methylcoumarin) moiety is cleaved proteolytically, releasing fluorescent AMC. Design assays with:

  • Buffer optimization : pH 7.4 Tris-HCl or PBS, with 1–10 mM DTT to maintain reducing conditions.
  • Kinetic monitoring : Use continuous fluorescence measurement over 30–60 minutes. Calculate activity via Δfluorescence/min (normalized to enzyme concentration and substrate Km).
  • Specificity controls : Include protease inhibitors (e.g., E-64 for cysteine proteases) to confirm target enzyme contribution .

Q. What are the critical storage conditions to maintain this compound stability?

  • Methodological Answer : Store lyophilized powder at -20°C in anhydrous, light-protected vials. For dissolved substrates (DMSO or DMF stock solutions), aliquot to avoid freeze-thaw cycles. Validate stability via HPLC pre- and post-storage; degradation >5% warrants reformulation. Humidity and alkaline pH (>8.0) accelerate hydrolysis, necessitating pH-adjusted buffers during experiments .

Advanced Research Questions

Q. How to design a kinetic study using this compound to distinguish between competitive and non-competitive enzyme inhibition?

  • Methodological Answer :

  • Variable substrate assays : Measure initial velocities at [S] spanning 0.5–5× Km, with fixed [inhibitor].
  • Data analysis : Fit to Michaelis-Menten models using nonlinear regression (e.g., GraphPad Prism). Competitive inhibition increases Km without affecting Vmax; non-competitive reduces Vmax unaltered Km.
  • Validation : Cross-check with Lineweaver-Burk plots. Include Dixon plots (1/v vs. [I]) for Ki determination. Report uncertainties from triplicate experiments and goodness-of-fit metrics (R², residual plots) .

Q. How to resolve discrepancies in reported IC50 values for this compound across studies?

  • Methodological Answer : Contradictions often arise from:

  • Experimental variables : Buffer ionic strength, temperature (±2°C fluctuations), or enzyme source (recombinant vs. tissue-extracted).
  • Data normalization : Ensure IC50 is calculated relative to vehicle controls, not absolute activity.
  • Statistical rigor : Use Hill slopes and 95% confidence intervals. Reanalyze raw data from public repositories (e.g., ChEMBL) to verify reproducibility. Cross-validate with orthogonal assays (e.g., FRET-based substrates) .

Q. What strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?

  • Methodological Answer :

  • Miniaturization : Use 384-well plates with ≤50 µL reaction volumes.
  • Signal-to-noise ratio : Pre-incubate substrate with enzyme 5–10 minutes pre-reading to reduce background.
  • Automation : Integrate liquid handlers for precision dispensing. Include Z’-factor >0.5 for robustness.
  • Counter-screening : Test hits against unrelated proteases (e.g., trypsin) to exclude nonspecific inhibition. Publish full HTS protocols in supplemental data to enable replication .

Q. Data Presentation & Reproducibility Guidelines

  • Raw data : Deposit in repositories like Zenodo or Figshare, with metadata specifying instrument parameters (e.g., fluorometer gain settings).
  • Statistical reporting : Adopt ACS Style Guide standards—report mean ± SD, n ≥ 3, and exact p-values (avoid "p < 0.05") .
  • Contradictory findings : Discuss in the context of assay limitations (e.g., inner filter effects in fluorescence assays) and propose validation workflows .

Eigenschaften

IUPAC Name

tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWFURAJXIIAA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.